An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide
Foreword: The Physicochemical Blueprint of a Drug Candidate
In the landscape of contemporary drug discovery and development, the adage "formulation begins at discovery" has never been more pertinent. The journey of a potential therapeutic agent from a laboratory concept to a clinical reality is fundamentally underpinned by its intrinsic physicochemical properties. These characteristics—solubility, lipophilicity, stability, and ionization state—are not merely abstract data points; they are the critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2] A comprehensive understanding and early characterization of these properties are paramount to mitigating late-stage attrition, optimizing formulation strategies, and ultimately, ensuring the safety and efficacy of the final drug product.
Molecular Identity and Predicted Physicochemical Profile
The first step in characterizing any new chemical entity is to establish its fundamental molecular properties. While experimental data for 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide is not currently published, we can predict its basic attributes based on its chemical structure.
Chemical Structure:
Caption: 2D structure of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide.
Table 1: Predicted Molecular and Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| IUPAC Name | 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide | Standardized chemical identification. |
| Molecular Formula | C₁₁H₁₃BrClNO | Determines molecular weight and elemental composition. |
| Molecular Weight | 290.58 g/mol | Influences diffusion and permeability. |
| XLogP3-AA | 3.9 | A measure of lipophilicity, impacting absorption, distribution, and metabolism.[] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Correlates with membrane permeability. |
| Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 1 | Affects solubility and target binding. |
| Rotatable Bonds | 3 | Influences conformational flexibility and target binding. |
Note: These values are computationally predicted and require experimental verification.
Lipophilicity (LogP/LogD): The Gatekeeper of Membrane Permeation
Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most critical physicochemical parameters in drug design.[4][5] It governs a drug's ability to traverse biological membranes, influences its distribution into tissues, and can significantly impact its metabolic profile and potential for off-target toxicity.[] The octanol-water partition coefficient (LogP for non-ionizable compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are the standard measures of lipophilicity.
Experimental Determination of LogD₇.₄: The Shake-Flask Method
The shake-flask method is the gold standard for LogP/LogD determination due to its direct measurement of partitioning.
Protocol:
-
Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Shake vigorously for 24 hours and allow the phases to separate completely.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide in a suitable solvent (e.g., DMSO).
-
Partitioning: In a glass vial, add a precise volume of the stock solution to a mixture of the pre-saturated n-octanol and PBS (pH 7.4) to achieve a final drug concentration that is quantifiable in both phases.
-
Equilibration: Cap the vial and shake gently on a flatbed shaker at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.
-
Quantification: Carefully sample a known volume from both the n-octanol and aqueous phases. Quantify the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The LogD₇.₄ is calculated using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
High-Throughput LogP Determination: HPLC-Based Method
For earlier stage screening, a reversed-phase HPLC method can provide a rapid and reliable estimation of LogP.[6] This technique correlates the retention time of a compound on a hydrophobic stationary phase with the LogP values of a set of known standards.
Workflow:
Caption: Workflow for HPLC-based LogP determination.
Aqueous Solubility: A Prerequisite for Absorption
Expertise & Experience: For a drug to be absorbed, it must first be in solution at the site of administration.[7][8] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[9] We distinguish between two key types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility: Early-Stage High-Throughput Screening
Kinetic solubility measures the concentration at which a compound, added from a DMSO stock solution, precipitates out of an aqueous buffer. It is a rapid, high-throughput assay ideal for early-stage discovery.[10]
Protocol: Nephelometric Method
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Rapidly add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well, ensuring consistent mixing. The final DMSO concentration should be kept low (e.g., <1%) to minimize its solubilizing effect.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.[11]
Caption: Kinetic solubility determination workflow.
Thermodynamic Solubility: The Gold Standard for Development
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid form. This is a more time- and resource-intensive measurement, but it provides the true solubility value, which is crucial for later-stage development.[12]
Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 6.5, 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the excess solid to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Verification: Visually inspect the remaining solid to ensure no polymorphic or solvate changes have occurred during the experiment.
Chemical Stability: Ensuring Integrity Over Time
Expertise & Experience: A drug substance must remain stable throughout its shelf life to ensure its safety and efficacy. Chemical stability studies evaluate the impact of environmental factors such as temperature, humidity, and light on the compound's integrity. These studies are guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.
Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.
-
Stress Conditions: Subject solutions of the compound to a variety of stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid compound and solutions at elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from all potential degradation products). Use a photodiode array (PDA) detector to assess peak purity.
-
Mass Spectrometry: Use LC-MS to identify the mass of any significant degradation products, which can help in their structural elucidation.
-
Data Reporting: Report the percentage of the parent compound remaining and the percentage of each major degradant formed under each stress condition.
Table 2: Summary of Physicochemical Characterization Assays
| Parameter | Method | Throughput | Stage of Discovery | Rationale |
| Lipophilicity (LogD) | Shake-Flask | Low | Lead Optimization/Candidate Selection | Gold standard for accurate measurement.[12] |
| Lipophilicity (LogP) | HPLC-based | High | Hit-to-Lead | Rapid screening of large numbers of compounds.[6] |
| Solubility (Kinetic) | Nephelometry | High | High-Throughput Screening/Hit-to-Lead | Identifies compounds with potential solubility liabilities early.[13][14] |
| Solubility (Thermodynamic) | Shake-Flask | Low | Lead Optimization/Preclinical | Provides true equilibrium solubility for formulation development.[15] |
| Chemical Stability | Forced Degradation | Low | Lead Optimization/Preclinical | Identifies degradation pathways and informs on storage and handling. |
Conclusion: A Foundation for Rational Drug Design
The physicochemical properties of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide, once determined through the rigorous experimental protocols outlined in this guide, will provide a critical foundation for its continued development. This data will enable a rational approach to lead optimization, formulation design, and the prediction of its in vivo performance. By embracing a deep understanding of these fundamental molecular characteristics, we can navigate the complexities of drug development with greater confidence and a higher probability of success. The synthesis of technical accuracy and field-proven insights is the cornerstone of modern pharmaceutical science, and it is through this lens that we must evaluate every potential drug candidate.
References
-
JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-3-chloro-2-methylbenzaldehyde. PubChem. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Benzyl 4-bromo-3-methylbenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-bromo-N-[(thiophen-3-yl)methyl]benzamide. PubChem. Retrieved from [Link]
- Al-Edresi, K. A., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 16(7), 953.
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
- Manallack, D. T., et al. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
- Avdeef, A. (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Austin Biochemistry, 2(2), 1018.
-
National Center for Biotechnology Information. (n.d.). 4-bromo-3-methyl-N-(propan-2-yl)aniline. PubChem. Retrieved from [Link]
-
Patsnap. (2025). How does solubility affect oral bioavailability? Retrieved from [Link]
-
3B Scientific. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]
- Valko, K., et al. (2003). Determination of logP coefficients via a RP-HPLC column.
- Bevan, C. D., & Lloyd, R. S. (2000). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Analytical chemistry, 72(8), 1781-1787.
- European Union Reference Laboratory for Alternatives to Animal Testing. (2014). Solubility Determination of Chemicals by Nephelometry.
-
Lecturio. (2019). pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). Retrieved from [Link]
- Dressman, J., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 6-12.
- Valko, K., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
-
Pion Inc. (2024). What is Lipophilicity?. Retrieved from [Link]
- Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 641, 123325.
- A-level Chemistry, NECO, WAEC, JAMB. (2025).
- Shultz, M. D. (2019). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 14(10), 1025-1038.
- International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- Popa, M., & Dinu-Pirvu, C. E. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-401.
- Deranged Physiology. (2023). Factors which determine the lipid solubility of drugs.
- Valko, K. (2012). Chromatographic Approaches for Measuring Log P. In Drug Discovery and Development (pp. 235-258). Humana Press.
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-N-methylbenzamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-bromo-N-[(E)-pent-3-enyl]benzamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-bromo-N-(5-chloro-2-methylphenyl)benzamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-bromo-N-(pentan-3-yl)benzamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-3-chloroaniline. PubChem. Retrieved from [Link]
Sources
- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Lipophilicity? [pion-inc.com]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inventivapharma.com [inventivapharma.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 15. enamine.net [enamine.net]
